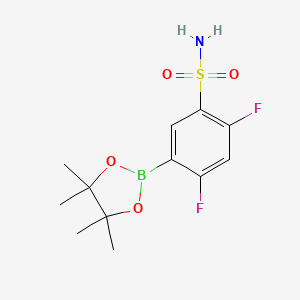![molecular formula C20H17N3O2 B13583846 N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a 3-methylbenzamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide typically involves the following steps:
Formation of 3-methylbenzamido intermediate: This can be achieved by reacting 3-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Coupling with pyridine-4-carboxylic acid: The intermediate is then coupled with pyridine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Industry: The compound is investigated for its potential use in the development of new catalysts or as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methylphenyl)pyridine-4-carboxamide
- N-(3-chlorophenyl)pyridine-4-carboxamide
- N-(3-nitrophenyl)pyridine-4-carboxamide
Uniqueness
N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide is unique due to the presence of the 3-methylbenzamido group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in drug discovery and other scientific research applications.
Propriétés
Formule moléculaire |
C20H17N3O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[3-[(3-methylbenzoyl)amino]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-4-2-5-16(12-14)20(25)23-18-7-3-6-17(13-18)22-19(24)15-8-10-21-11-9-15/h2-13H,1H3,(H,22,24)(H,23,25) |
Clé InChI |
KCZVRYSHVOQAAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


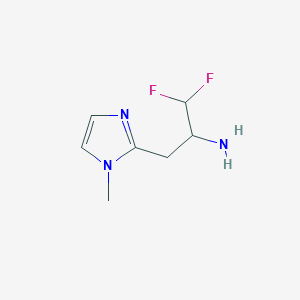
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
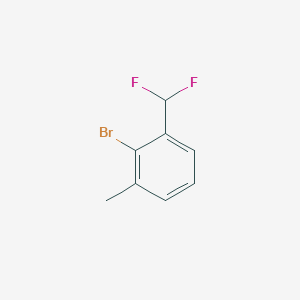
![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
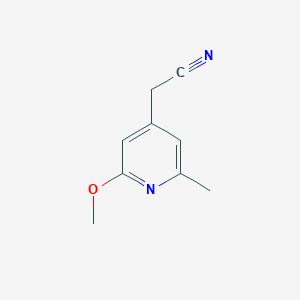
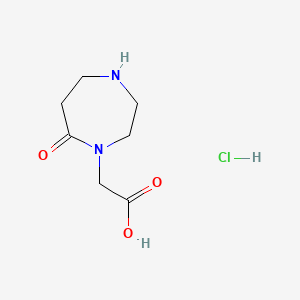

![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)
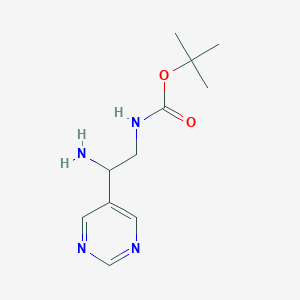
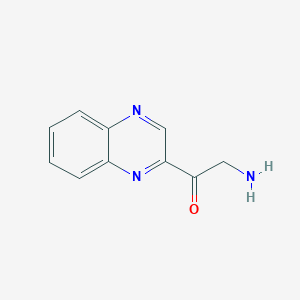
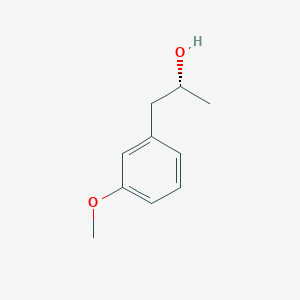
![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
